![molecular formula C26H12N2O8 B5531640 1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid](/img/structure/B5531640.png)

1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoquinoline derivatives have been a focus of research due to their diverse biological activities and potential in various applications. These compounds are part of a larger group of heterocyclic compounds, which are significant in the field of medicinal chemistry and materials science.

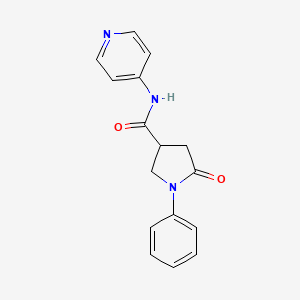

Synthesis Analysis

Isoquinoline derivatives have been synthesized through various methods. For example, Markaryan et al. (1997) synthesized 4-aminopropoxyl derivatives of tetrahydroisoquinoline, starting from 4-hydroxy-6,7-dimethoxy-2,3,3-trimethyl1,2,3,4-tetrahydroisoquinoline. The synthesis involved the conversion of this compound using epichlorohydrin and primary amines (Markaryan, Airapetyan, Mikaelyan, Markaryan, Asatryan, & Noravyan, 1997).

Molecular Structure Analysis

The structure of isoquinoline derivatives is typically confirmed using spectroscopic methods like IR, NMR, and mass spectroscopy. For instance, the study by Markaryan et al. (1997) used these techniques to confirm the structures of their synthesized compounds.

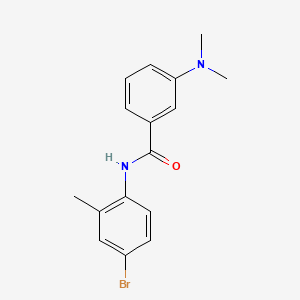

Chemical Reactions and Properties

Isoquinoline derivatives can undergo various chemical reactions, leading to a variety of products. For example, Sainsbury and Todd (1992) investigated the anodic oxidation of 1,4-dihydro-6,7-dimethoxy-4-(3,4-dimethoxybenzyl)-2-methylisoquinolin-3(2H)-one and found it yielded new products (Sainsbury & Todd, 1992).

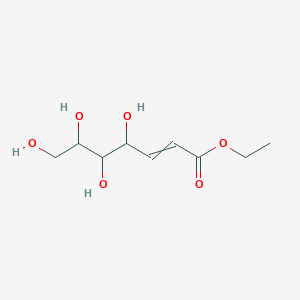

Physical Properties Analysis

The physical properties of isoquinoline derivatives can be diverse, depending on their specific structure and substituents. For example, Gotoh and Ishida (2020) explored the crystal structures of various hydrogen-bonded co-crystals of 6-methylquinoline, providing insights into their physical properties (Gotoh & Ishida, 2020).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives are influenced by their molecular structure and can include a range of behaviors in chemical reactions. For instance, the study by Kametani, Fujimoto, and Mizushima (1975) on the reductive cyclization of tetrahydroisoquinoline derivatives illustrates the diverse chemical reactivity of these compounds (Kametani, Fujimoto Yasuo, & Mizushima, 1975).

Safety and Hazards

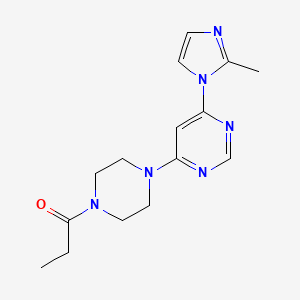

Zukünftige Richtungen

The future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its potential applications. For example, perylenetetracarboxylic acid derivatives are used as laser dyes and converters of light energy into electrical energy .

Eigenschaften

IUPAC Name |

7-(7-carboxy-1,3-dioxobenzo[de]isoquinolin-6-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12N2O8/c29-21-11-3-1-9(17-15(25(33)34)7-5-13(19(11)17)23(31)27-21)10-2-4-12-20-14(24(32)28-22(12)30)6-8-16(18(10)20)26(35)36/h1-8H,(H,33,34)(H,35,36)(H,27,29,31)(H,28,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKHVWDFDJLYRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1C4=C5C(=CC=C6C5=C(C=C4)C(=O)NC6=O)C(=O)O)C(=O)O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H12N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5531575.png)

![2-methyl-8-[4-(5-methyl-2-furyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5531576.png)

![3-chloro-2-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5531578.png)

![4-{[(3-fluorophenyl)amino]carbonyl}nicotinic acid](/img/structure/B5531581.png)

![1-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}isoquinoline](/img/structure/B5531589.png)

![3-({3-[(benzylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5531594.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5531601.png)

![N-[(2,7-diethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5531606.png)

![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)

![6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5531649.png)